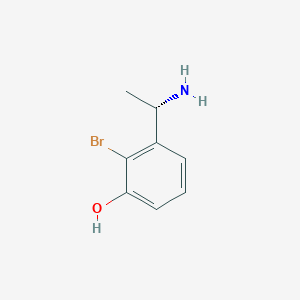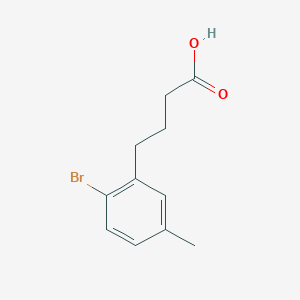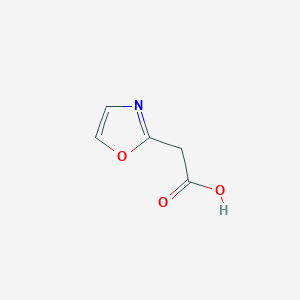
2-Oxazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazoleacetic acid is a heterocyclic organic compound featuring an oxazole ring fused with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazoleacetic acid typically involves the cyclization of N-(2-hydroxyethyl)amides. One common method is the dehydrative cyclization promoted by triflic acid, which tolerates various functional groups and generates water as the only byproduct . Another approach involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source, leading to the formation of 2-oxazolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalytic dehydration and minimizing waste, are likely to be employed to ensure efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Oxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 2-oxazoleacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its role in biological systems .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: Similar in structure but with different biological activities and applications.
Oxazole: Shares the oxazole ring but differs in its functional groups and reactivity.
Thiazole: Contains sulfur instead of oxygen, leading to distinct chemical properties and uses.
Uniqueness: 2-Oxazoleacetic acid is unique due to its specific combination of the oxazole ring and acetic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H5NO3 |
|---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
2-(1,3-oxazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) |
InChI-Schlüssel |
XUVVPUSARWFTRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


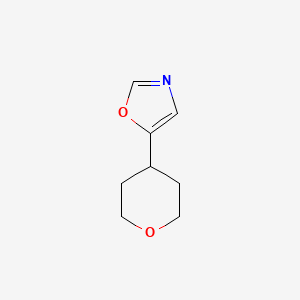
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)
![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
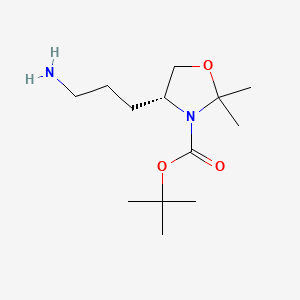
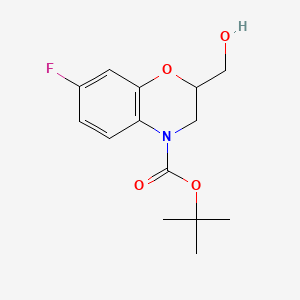
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(2S)-2-[(4-cyanonaphthalen-1-yl)oxy]propanoicacid](/img/structure/B13555411.png)

